(3-Fluorophenyl)methyl 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate
Overview
Description
(3-Fluorophenyl)methyl 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate is a complex organic compound that features a fluorophenyl group and a dichlorodioxoisoindolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)methyl 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of (3-fluorophenyl)methanol with 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to adhere to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)methyl 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl and dichlorodioxoisoindolyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3-Fluorophenyl)methyl 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may enable it to interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of advanced materials. Its properties may be exploited to create polymers or coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism by which (3-Fluorophenyl)methyl 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate exerts its effects involves its interaction with molecular targets. The fluorophenyl group can engage in π-π stacking interactions, while the dichlorodioxoisoindolyl moiety may form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in having chlorine substituents on an aromatic ring.
2,2’-Bipyridyl: Shares the property of being a bidentate ligand, useful in coordination chemistry.
Uniqueness
What sets (3-Fluorophenyl)methyl 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate apart is its combination of a fluorophenyl group with a dichlorodioxoisoindolyl moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
IUPAC Name |
(3-fluorophenyl)methyl 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2FNO4/c18-13-5-11-12(6-14(13)19)17(24)21(16(11)23)7-15(22)25-8-9-2-1-3-10(20)4-9/h1-6H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHLDGAEENVTIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC(=O)CN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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